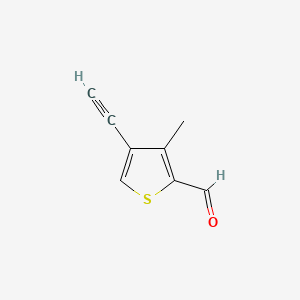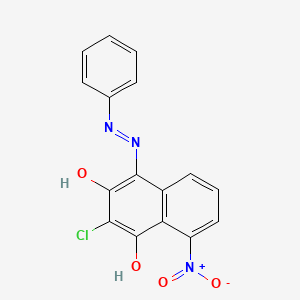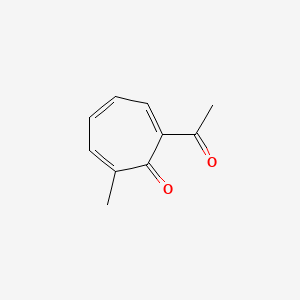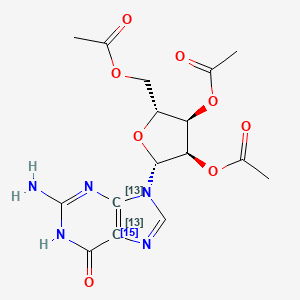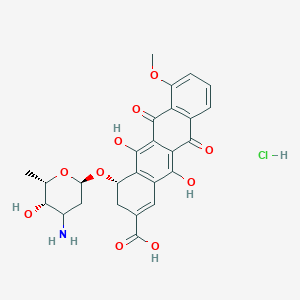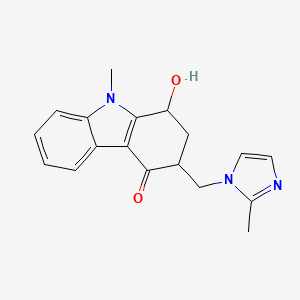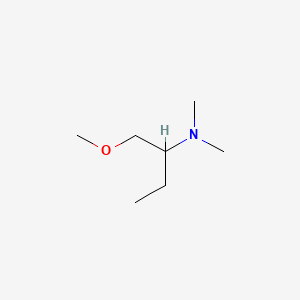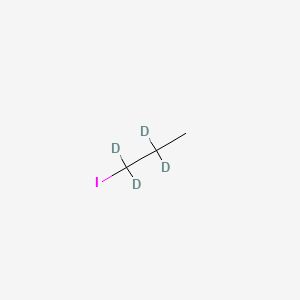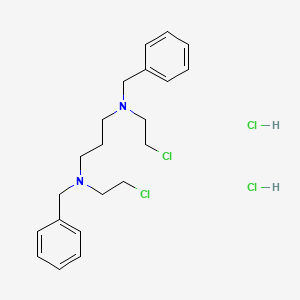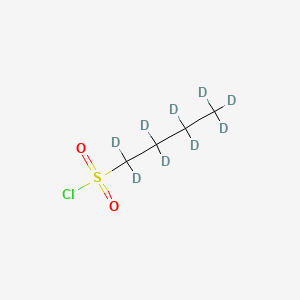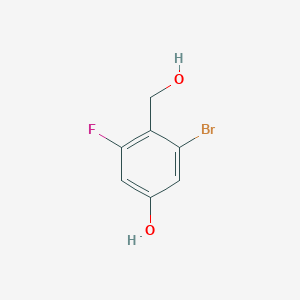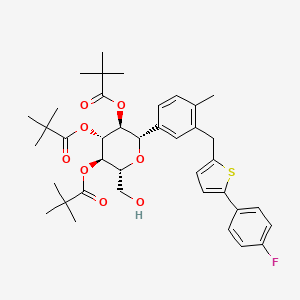
3,4,5-Tris(pivaloxy) 6-Hydroxymethyl Canagliflozin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tris(pivaloxy) 6-Hydroxymethyl Canagliflozin: is a chemical compound that serves as an intermediate in the synthesis of Canagliflozin Dimer, a dimer impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor, which is used in the treatment of type 2 diabetes and obesity. The compound has a molecular formula of C39H49FO8S and a molecular weight of 696.87.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(pivaloxy) 6-Hydroxymethyl Canagliflozin involves multiple steps, starting from the appropriate precursors. The key steps include the protection of hydroxyl groups, selective functionalization, and coupling reactions. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, and ethyl acetate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,5-Tris(pivaloxy) 6-Hydroxymethyl Canagliflozin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The pivaloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: 3,4,5-Tris(pivaloxy) 6-Hydroxymethyl Canagliflozin is used as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients.
Biology: The compound is studied for its potential biological activities, particularly in the context of glucose metabolism and diabetes research.
Medicine: As an intermediate in the synthesis of Canagliflozin, it plays a crucial role in the development of medications for type 2 diabetes and obesity.
Industry: The compound is used in the pharmaceutical industry for the production of Canagliflozin and related compounds. It is also used in research and development for the synthesis of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 3,4,5-Tris(pivaloxy) 6-Hydroxymethyl Canagliflozin is primarily related to its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing the reabsorption of glucose and increasing its excretion in the urine. This helps to lower blood glucose levels in patients with type 2 diabetes .
Comparaison Avec Des Composés Similaires
Canagliflozin: The parent compound, used as an SGLT2 inhibitor for the treatment of type 2 diabetes.
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: A related SGLT2 inhibitor with distinct pharmacokinetic properties.
Uniqueness: 3,4,5-Tris(pivaloxy) 6-Hydroxymethyl Canagliflozin is unique due to its specific structure and role as an intermediate in the synthesis of Canagliflozin. Its pivaloxy groups provide stability and facilitate the synthesis of the final active pharmaceutical ingredient.
Propriétés
Formule moléculaire |
C39H49FO8S |
|---|---|
Poids moléculaire |
696.9 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S,6S)-4,5-bis(2,2-dimethylpropanoyloxy)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2-(hydroxymethyl)oxan-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C39H49FO8S/c1-22-11-12-24(19-25(22)20-27-17-18-29(49-27)23-13-15-26(40)16-14-23)30-32(47-35(43)38(5,6)7)33(48-36(44)39(8,9)10)31(28(21-41)45-30)46-34(42)37(2,3)4/h11-19,28,30-33,41H,20-21H2,1-10H3/t28-,30+,31-,32+,33+/m1/s1 |
Clé InChI |
UTMWQKHWWBOEBW-AGLXMARUSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
SMILES canonique |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
